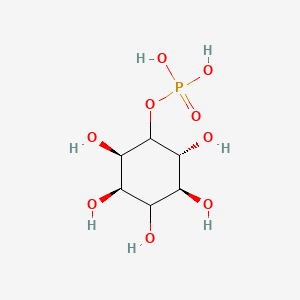

Inositol 1-phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Myo-Inositol 1-Phosphate Synthesis Pathway in Mammalian Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the de novo synthesis pathway of myo-inositol 1-phosphate in mammalian cells. It details the core enzymatic steps, regulatory mechanisms, and its critical role as the precursor for all inositol-containing compounds, including essential phosphoinositide signaling molecules. This guide includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for research and therapeutic development.

Introduction to Myo-Inositol Synthesis

Myo-inositol is a carbocyclic sugar that serves as a fundamental building block for numerous signaling molecules, most notably the phosphoinositides (PIs), which are critical for signal transduction, membrane trafficking, and cytoskeleton regulation. Mammalian cells can acquire inositol from two sources: uptake from the diet via transporters or de novo synthesis from glucose. The de novo pathway ensures a constant supply of inositol, and its dysregulation is implicated in various diseases, including bipolar disorder, diabetic neuropathy, and developmental defects.

The synthesis of myo-inositol is a two-step process that begins with the isomerization of D-glucose 6-phosphate (G6P), a key intermediate in glycolysis.

-

Isomerization: The enzyme myo-inositol-1-phosphate synthase (MIPS) , encoded by the ISYNA1 gene, catalyzes the conversion of G6P to myo-inositol 1-phosphate (MIP). This is the rate-limiting step in the pathway.

-

Dephosphorylation: The enzyme inositol monophosphatase (IMPase) , primarily IMPA1, subsequently dephosphorylates MIP to produce free myo-inositol and inorganic phosphate.

This newly synthesized myo-inositol then enters the cellular pool, where it can be used for the synthesis of phosphatidylinositol (PI), the precursor for the entire phosphoinositide signaling cascade.

The Core Synthesis Pathway

The conversion of a glycolytic intermediate to the precursor of a major signaling lipid highlights a critical intersection of metabolism and cellular signaling.

MIPS: The Rate-Limiting Enzyme

Myo-inositol-1-phosphate synthase (MIPS) is a homotetrameric enzyme that requires NAD+ as a cofactor. The catalytic mechanism is complex, involving an oxidation, an intramolecular aldol cyclization, and a subsequent reduction, all taking place within the enzyme's active site without the release of intermediates.

-

Step 1: Oxidation: G6P binds to the active site, where the C5 hydroxyl group is oxidized to a ketone by the enzyme-bound NAD+, forming a 5-keto-glucose 6-phosphate intermediate and NADH.

-

Step 2: Cyclization: A proton is abstracted from C6, creating an enolate. This enolate then attacks the C1 aldehyde, forming a new carbon-carbon bond and cyclizing the sugar into myo-inosose-2 1-phosphate.

-

Step 3: Reduction: The newly formed cyclic intermediate is reduced at C5 by the NADH generated in the first step, yielding myo-inositol 1-phosphate and regenerating the enzyme-bound NAD+ for the next catalytic cycle.

This intricate mechanism ensures the precise stereochemistry of the myo-inositol product.

IMPase: The Final Step

Inositol monophosphatase (IMPase) is a homodimeric, Mg2+-dependent enzyme that catalyzes the final hydrolytic step. It dephosphorylates MIP to generate free myo-inositol. IMPase is a key enzyme not only in de novo synthesis but also in the recycling of inositol from the phosphoinositide signaling pathway. Its activity is notably inhibited by lithium ions, which is believed to be the therapeutic mechanism of lithium in treating bipolar disorder by dampening the PI signaling cascade through inositol depletion.

Caption: The de novo synthesis pathway of myo-inositol from glucose 6-phosphate.

Quantitative Data

Precise quantification of enzyme kinetics and metabolite concentrations is essential for modeling pathway dynamics and understanding its capacity in different cellular states.

Table 1: Enzyme Kinetic Parameters

This table summarizes the Michaelis-Menten constants (Km) for the key enzymes in the pathway. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and serves as an inverse measure of the enzyme's affinity for its substrate.

| Enzyme | Gene | Substrate | Km (in vitro) | Organism/Tissue Source |

| MIPS | ISYNA1 | D-Glucose 6-Phosphate | ~0.6 - 1.2 mM | Bovine Brain, Human Recombinant |

| IMPase | IMPA1 | myo-Inositol 1-Phosphate | ~1.1 mM | Bovine Brain |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are thus better expressed as kcat (turnover number) when enzyme concentration is known. In vitro data may not perfectly reflect in vivo kinetics.

Table 2: Representative Intracellular Metabolite Concentrations

Cellular concentrations of substrates and products can vary significantly based on cell type, metabolic state, and nutrient availability.

| Metabolite | Representative Concentration | Cell Type / Tissue |

| D-Glucose 6-Phosphate | 100 - 300 µM | Jurkat cells, Liver tissue |

| myo-Inositol | 50 - 100 µM (can reach mM levels) | Various mammalian cell lines |

Note: The intracellular concentration of myo-inositol is typically maintained at levels 50- to 1000-fold higher than in the extracellular fluid, indicating a strong capacity for both synthesis and uptake.

Regulation of the Pathway

The de novo synthesis of inositol is tightly regulated to match cellular demand, preventing both depletion and toxic accumulation. Regulation occurs at multiple levels:

-

Substrate Availability: As MIPS utilizes G6P, the pathway is inherently linked to the flux of glycolysis. High glycolytic activity can increase the substrate pool for inositol synthesis.

-

Transcriptional Control: The expression of the ISYNA1 gene is a key regulatory point. In some organisms, transcription is repressed by the presence of extracellular inositol, but this regulation is less understood in mammals.

-

Allosteric Regulation: While not fully characterized in mammalian MIPS, studies in other organisms suggest potential feedback inhibition mechanisms.

-

IMPase Inhibition: As mentioned, IMPase is a well-known target of lithium. Inhibition of IMPase leads to an accumulation of MIP and a depletion of free inositol, which impacts downstream PI signaling.

Caption: Regulatory network of the inositol synthesis pathway and its key connections.

Experimental Protocols

Studying the inositol synthesis pathway requires specific biochemical assays. Below are generalized protocols for core experiments.

Protocol: MIPS Enzyme Activity Assay (Radioisotopic Method)

This protocol measures the conversion of radiolabeled D-[14C]glucose 6-phosphate to [14C]myo-inositol 1-phosphate.

Materials:

-

Cell or tissue lysate containing MIPS

-

D-[U-14C]glucose 6-phosphate (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dowex AG 1-X8 anion exchange resin (formate form)

-

Scintillation fluid and vials

-

Microcentrifuge tubes, incubator, scintillation counter

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

50 µL Reaction Buffer

-

10 µL NAD+ (final concentration ~1 mM)

-

20 µL Cell Lysate (protein concentration determined by Bradford/BCA assay)

-

10 µL D-[U-14C]G6P (final concentration ~2 mM, specific activity known)

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes. The time should be within the linear range of the assay. Include a boiled lysate control (heat-inactivated enzyme) to measure background.

-

Reaction Termination: Stop the reaction by adding 10 µL of 1 M trichloroacetic acid (TCA) or by heating at 100°C for 2 minutes. Centrifuge to pellet precipitated protein.

-

Separation of Product:

-

Prepare a small column or slurry of Dowex AG 1-X8 resin. This resin binds the negatively charged substrate (G6P) and product (MIP) but not uncharged molecules.

-

Initial assay step: To measure MIP, the protocol would require a phosphatase step to convert MIP to neutral inositol, followed by separation.

-

Simplified common approach (measuring total inositol synthesis): Add a non-specific phosphatase (e.g., alkaline phosphatase) to the terminated reaction to convert the [14C]MIP product to neutral [14C]myo-inositol.

-

Apply the supernatant from the terminated reaction to the Dowex resin.

-

Wash the resin with deionized water to elute the neutral [14C]myo-inositol. The unreacted [14C]G6P will remain bound to the resin.

-

-

Quantification:

-

Collect the eluate containing [14C]myo-inositol.

-

Add scintillation fluid to the eluate.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Calculation: Calculate the specific activity of MIPS (e.g., in nmol/min/mg protein) by comparing the CPM of the product to the specific activity of the initial substrate.

Caption: Experimental workflow for a radioisotopic MIPS activity assay.

Protocol: Quantification of Intracellular Myo-Inositol (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small metabolites like inositol from complex biological samples.

Materials:

-

Cultured cells or tissue sample

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 80% methanol, ice-cold)

-

Internal standard (e.g., 13C6-myo-inositol)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

Methodology:

-

Sample Collection:

-

For adherent cells, wash the culture plate rapidly 2-3 times with ice-cold PBS to remove extracellular medium.

-

Immediately add ice-cold extraction solvent to the plate to quench metabolism.

-

-

Extraction:

-

Scrape the cells in the extraction solvent and collect the lysate into a microcentrifuge tube.

-

Add a known amount of the internal standard (13C6-myo-inositol) to each sample. This corrects for sample loss during processing and variations in instrument response.

-

Vortex vigorously and incubate on ice or at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and proteins.

-

-

Sample Preparation:

-

Carefully collect the supernatant containing the polar metabolites.

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Separate myo-inositol from other isomers and matrix components using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode for detection.

-

Define specific precursor-to-product ion transitions for both native myo-inositol and the 13C6-labeled internal standard.

-

Example transition for myo-inositol (negative ion mode): m/z 179 -> m/z 87.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure myo-inositol.

-

Calculate the ratio of the peak area of the native myo-inositol to the peak area of the internal standard for each sample and standard.

-

Determine the concentration of myo-inositol in the samples by interpolating their peak area ratios onto the standard curve. Normalize the final value to the initial cell number or protein content.

-

Conclusion and Future Directions

The de novo synthesis of myo-inositol 1-phosphate is a fundamental metabolic pathway that directly fuels the entire phosphoinositide signaling network. Its rate-limiting enzyme, MIPS, represents a critical node integrating glycolysis with lipid-based signal transduction. Understanding the quantitative aspects and regulatory mechanisms of this pathway is crucial for drug development, particularly in neurology and metabolic diseases. Future research will likely focus on elucidating the specific transcriptional and allosteric control of mammalian MIPS, its role in subcellular inositol homeostasis, and its potential as a therapeutic target for modulating PI signaling in pathological conditions.

The Central Role of Inositol 1-Phosphate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol phosphates are a class of ubiquitous and essential signaling molecules that regulate a vast array of cellular processes.[1] Among these, myo-inositol 1-phosphate (Ins(1)P) holds a critical position, not as a primary second messenger, but as a central metabolic hub that sustains vital signaling cascades. Its synthesis and degradation are tightly controlled, and its concentration is a key indicator of the activity of the phosphoinositide signaling pathway. This technical guide provides an in-depth exploration of the function of Ins(1)P in cellular signaling, detailing its metabolic pathways, its role in the mechanism of action of therapeutic agents like lithium, and the experimental protocols used for its investigation.

Introduction to Inositol Phosphate Signaling

The inositol phosphate system is a complex network of soluble and membrane-associated molecules that coordinate cellular responses to a myriad of stimuli.[2] This network includes membrane-bound phosphoinositides (PtdInsPs) and soluble inositol polyphosphates (InsPs).[2] A cornerstone of this system is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[3][4] Ins(1,4,5)P3 triggers the release of calcium from intracellular stores, a fundamental signaling event.[3][5] Ins(1)P emerges from the metabolism of these more complex inositol phosphates and also from de novo synthesis, playing an indispensable role in regenerating the inositol pool required for the resynthesis of PIP2.

Synthesis and Degradation of Inositol 1-Phosphate

The cellular pool of Ins(1)P is maintained through two primary pathways: de novo synthesis from glucose and catabolism of higher-order inositol phosphates.

De Novo Synthesis

The de novo synthesis pathway is the fundamental route for producing inositol in cells.

-

Conversion of Glucose-6-Phosphate: The process begins with the conversion of glucose-6-phosphate to 1D-myo-inositol 3-phosphate (Ins(3)P) by the enzyme myo-inositol-3-phosphate synthase (MIPS), also known as ISYNA1 in mammals.[6][7] This is the rate-limiting step in inositol biosynthesis.[6]

-

Dephosphorylation to Inositol: Ins(3)P is then dephosphorylated by an inositol monophosphatase (IMPase) to yield free myo-inositol.[6]

Catabolism of Inositol Phosphates

A major source of Ins(1)P is the breakdown of Ins(1,4,5)P3, the second messenger generated from PIP2 hydrolysis.

-

Sequential Dephosphorylation: Ins(1,4,5)P3 is sequentially dephosphorylated by various phosphatases. This process generates inositol bisphosphates (e.g., Ins(1,4)P2) and subsequently inositol monophosphates, including Ins(1)P and inositol 4-phosphate (Ins4P).[5][8]

-

Final Dephosphorylation by IMPase: The final step in this catabolic cascade is the hydrolysis of Ins(1)P by inositol monophosphatase (IMPase) to release free myo-inositol and inorganic phosphate.[9][10] This myo-inositol is then available for recycling back into phosphatidylinositol (PI) to sustain the signaling pathway.[9]

The enzyme inositol monophosphatase (IMPase) is a critical regulator of inositol metabolism. It is a key target for the therapeutic agent lithium, used in the treatment of bipolar disorder.[9][11] Lithium acts as an uncompetitive inhibitor of IMPase, meaning its inhibitory effect is more pronounced when the substrate (Ins(1)P) concentration is high.[9][12][13] This inhibition leads to an accumulation of Ins(1)P and a corresponding depletion of the free myo-inositol pool.[9][14]

Core Functions of this compound in Cellular Signaling

Ins(1)P's primary role is that of a critical metabolic intermediate that sustains the phosphoinositide signaling cycle.

The Inositol Depletion Hypothesis

The most well-characterized role of Ins(1)P metabolism is in the context of lithium therapy. The "inositol depletion hypothesis" posits that in neurons with hyperactive signaling, the rapid turnover of PIP2 leads to high levels of Ins(1,4,5)P3 and its breakdown products, including Ins(1)P.[14] Lithium's uncompetitive inhibition of IMPase is most effective under these conditions of high substrate concentration.[9][12] This leads to:

-

Accumulation of Ins(1)P: Intracellular levels of Ins(1)P rise significantly.[13][14]

-

Depletion of myo-Inositol: The recycling of inositol is blocked, reducing the available pool of free myo-inositol.[9]

-

Dampened Signaling: The reduced availability of myo-inositol slows the resynthesis of PI and subsequently PIP2, thereby attenuating the signaling cascade that is overactive.[9][14]

An alternative but related hypothesis suggests that the therapeutic effect may arise not from inositol depletion, but from the accumulation of inositol phosphates, which could have their own downstream signaling consequences.[12][14]

Role in Synaptic Polarity

Studies in the nematode Caenorhabditis elegans have implicated IMPase, and by extension the regulation of inositol phosphate levels, in establishing correct neuronal polarity.[15] Mutations in the gene encoding IMPase resulted in defects in the localization of synaptic proteins. This suggests that the proper regulation of the PIP2 signaling pathway, which is dependent on inositol recycling via IMPase, is crucial for neuronal development and function.[15]

Quantitative Data on this compound Signaling

The following table summarizes key quantitative data related to Ins(1)P metabolism and its perturbation by lithium.

| Parameter | Organism/System | Value | Significance | Reference |

| Basal Ins(1)P Level | Rat Cerebral Cortex | 0.24 ± 0.02 mmol/kg (dry weight) | Establishes a baseline for comparison. | [13] |

| Ins(1)P Level after Chronic Lithium | Rat Cerebral Cortex | 4.43 ± 0.52 mmol/kg (dry weight) | Demonstrates the significant accumulation of Ins(1)P due to IMPase inhibition by lithium. | [13] |

| IMPase Inhibition by Lithium | Bovine Brain | Uncompetitive | The degree of inhibition increases with substrate concentration, targeting hyperactive cells. | [12][13] |

| myo-Inositol Decrease after Lithium | Rat Cerebral Cortex | ~35% decrease | Confirms that IMPase inhibition leads to the depletion of the free inositol pool. | [13] |

Experimental Protocols for Studying this compound

Investigating the role of Ins(1)P requires specific methodologies to accurately measure its levels and the activity of related enzymes.

Measurement of Inositol Phosphates by Metabolic Labeling and HPLC

This is a classic and highly sensitive method for tracking the dynamics of inositol phosphates.[16][17]

Objective: To quantify the levels of radiolabeled inositol phosphates in cells.

Methodology:

-

Cell Labeling: Culture cells (e.g., primary lymphocytes or cell lines) in an inositol-free medium supplemented with [³H]myo-inositol for several hours (e.g., 20 hours) to allow for incorporation into the cellular phosphoinositide pool.[17]

-

Stimulation: Treat the labeled cells with an agonist of interest (e.g., a GPCR agonist) for a defined period to stimulate PIP2 hydrolysis. A control group remains unstimulated. To measure accumulation, pre-incubate with LiCl to inhibit IMPase.[16]

-

Extraction: Terminate the reaction by adding a strong acid, such as perchloric acid or trichloroacetic acid, to lyse the cells and precipitate proteins.

-

Phase Separation: Neutralize the extract and separate the aqueous phase (containing water-soluble inositol phosphates) from the organic phase (containing lipids).[16]

-

Anion-Exchange HPLC: Inject the aqueous extract onto a strong anion-exchange (SAX) HPLC column. Separate the different inositol phosphate isomers using a gradient of a high-salt buffer (e.g., ammonium phosphate).[16][17]

-

Detection: Detect the separated, radiolabeled compounds using an in-line β-detector or by collecting fractions and performing liquid scintillation counting.[17] The resulting chromatogram will show distinct peaks corresponding to different inositol phosphates, whose areas can be quantified.

Inositol Phosphate Accumulation Assay (IP-One HTRF Assay)

This is a high-throughput, non-radioactive method for measuring Gq-coupled receptor activation by quantifying the accumulation of Ins(1)P.[18][19]

Objective: To measure agonist or antagonist effects on a Gq-coupled receptor by detecting Ins(1)P accumulation.

Methodology:

-

Cell Seeding: Plate cells expressing the Gq-coupled receptor of interest into a microplate (e.g., 384-well).[18]

-

Antagonist/Agonist Addition: Add the test compounds (antagonists or agonists) to the wells. For antagonist screening, incubate the cells with the antagonist first.[18]

-

Stimulation and Inhibition: Add the agonist to stimulate the receptor. The assay buffer must contain LiCl (typically 10-50 mM) to inhibit IMPase and allow for the accumulation of Ins(1)P, which is more stable than Ins(1,4,5)P3.[18][19] Incubate for a defined period (e.g., 30-60 minutes).

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents. These consist of an Ins(1)P-d2 (acceptor) and an anti-Ins(1)P-cryptate (donor).[18]

-

Signal Measurement: In the absence of cellular Ins(1)P, the donor and acceptor antibodies are in close proximity, generating a high HTRF signal. Cellular Ins(1)P produced upon receptor stimulation competes with the Ins(1)P-d2 for antibody binding, leading to a decrease in the HTRF signal. The signal is read on a compatible microplate reader.[18]

-

Data Analysis: The HTRF signal is used to calculate the concentration of Ins(1)P, allowing for the determination of agonist potency (EC₅₀) or antagonist affinity (IC₅₀).[18]

Conclusion

This compound, while not a canonical second messenger like Ins(1,4,5)P3, is a linchpin in cellular signaling. Its central function is to serve as the final substrate in the catabolic cascade of inositol phosphates, enabling the regeneration of myo-inositol. This recycling is paramount for sustaining the phosphoinositide signaling pathway, which governs a vast number of cellular functions. The critical role of Ins(1)P is underscored by the mechanism of lithium, where inhibition of its degradation at the IMPase step has profound therapeutic effects in treating bipolar disorder. The continued development of advanced analytical techniques will further illuminate the subtle but vital roles of Ins(1)P and its associated metabolic enzymes in health and disease, offering new avenues for therapeutic intervention.

References

- 1. Inositol phosphates: Significance and symbolism [wisdomlib.org]

- 2. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Inositol-3-phosphate synthase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of inositol-1-phosphatase inhibition in the mechanism of action of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Evidence that lithium alters phosphoinositide metabolism: chronic administration elevates primarily D-myo-inositol-1-phosphate in cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synapse - Wikipedia [en.wikipedia.org]

- 16. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

The Inositol Phosphate Saga: A Technical Guide to a Multifaceted Signaling Family

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The discovery of inositol phosphates as key players in cellular communication represents a paradigm shift in our understanding of signal transduction. From the initial identification of a single second messenger to the unearthing of a complex and multifaceted family of signaling molecules, the history of inositol phosphate research is a testament to scientific curiosity and technological advancement. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies in inositol phosphate research, tailored for professionals in the life sciences. We will delve into the pivotal experiments that laid the foundation of this field, present key quantitative data, and provide detailed experimental protocols and signaling pathway diagrams to serve as a comprehensive resource for both seasoned researchers and newcomers to the field.

The Dawn of an Era: From Inositol to a Second Messenger

The story of inositol phosphates begins with the discovery of myo-inositol in muscle extracts by Johanes Joseph Scherer in 1850.[1] For nearly a century, its biological significance remained largely enigmatic. A pivotal moment came with the realization that inositol is a key component of a class of phospholipids, the phosphatidylinositols, found in eukaryotic cell membranes.[2][3][4]

The field took a dramatic turn in the early 1980s. For years, scientists had observed that the stimulation of certain cell surface receptors led to a rapid turnover of phosphatidylinositols and a subsequent increase in intracellular calcium (Ca²⁺) concentrations.[2][5] However, the link between these two events was missing. The breakthrough came in 1983 when H. Streb, R.F. Irvine, M.J. Berridge, and I. Schulz demonstrated that inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) , a water-soluble product of phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis, could directly trigger the release of Ca²⁺ from intracellular stores.[2] This seminal discovery, published in Nature, established Ins(1,4,5)P₃ as a bona fide second messenger, a crucial link between receptor activation at the cell surface and the mobilization of intracellular calcium.[2][5]

Unraveling the Complexity: The Inositol Phosphate Family

The initial discovery of Ins(1,4,5)P₃ was just the tip of the iceberg. Subsequent research revealed a surprisingly complex and diverse family of inositol phosphates. It was soon discovered that Ins(1,4,5)P₃ could be further phosphorylated to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) , and that a cascade of other inositol phosphates, including various isomers of InsP₂, InsP₃, InsP₄, inositol pentakisphosphate (InsP₅) , and inositol hexakisphosphate (InsP₆ or phytic acid) , existed within cells.[6][7] More recently, a class of "high-energy" inositol pyrophosphates (PP-IPs) , such as IP₇ and IP₈, have been identified, adding another layer of complexity and regulatory potential.

This expanding family of molecules hinted at a sophisticated signaling network. While the role of Ins(1,4,5)P₃ in Ca²⁺ mobilization was firmly established, the functions of these "higher" inositol phosphates were initially unclear, leading to the concept of "orphan signals".[6] Over time, dedicated research has begun to elucidate the diverse roles of these molecules in a wide array of cellular processes, including:

-

Signal Transduction: Modulating the activity of various kinases and phosphatases.[8]

-

Protein Complex Regulation: Acting as structural co-factors for protein complexes involved in processes like mRNA editing.[6][8]

-

Vesicular Trafficking: Regulating endocytosis and exocytosis.[9]

-

Nuclear Events: Influencing transcription, mRNA export, and DNA repair.[8][10]

Quantitative Insights: Inositol Phosphate Concentrations in Cellular Signaling

The cellular concentrations of inositol phosphates are tightly regulated and exhibit dynamic changes in response to stimuli. Understanding these quantitative aspects is crucial for appreciating their signaling roles.

| Inositol Phosphate Species | Basal Concentration (µM) | Stimulated Concentration (µM) | Cell Type/Condition | Reference(s) |

| Ins(1,4,5)P₃ | 0.1 - 3 | 1 - 20 | Various mammalian cells | [7] |

| InsP₆ | 15 - 60 | - | Most mammalian tissues | [11] |

| 5-IP₇ | 1 - 5 | Increases with some growth factors | Most mammalian tissues | [11][12] |

| InsP₄ (D/L-Ins(3,4,5,6)P₄) | ~0.027 (nmol/g wwt) | - | Chicken kidney tissue | [13] |

| InsP₅ (Ins(1,3,4,5,6)P₅) | ~0.041 (nmol/g wwt) | - | Chicken kidney tissue | [13] |

Note: Concentrations can vary significantly depending on the cell type, stimulus, and analytical method used.

Key Experimental Protocols: The Foundations of Inositol Phosphate Research

The advancement of inositol phosphate research has been intrinsically linked to the development of innovative experimental techniques. Here, we detail the methodology of the landmark 1983 experiment by Streb et al. that first demonstrated the Ca²⁺-releasing activity of Ins(1,4,5)P₃.

The Streb et al. (1983) Experiment: Ins(1,4,5)P₃-Induced Calcium Release

Objective: To determine if inositol 1,4,5-trisphosphate can directly mobilize calcium from intracellular stores.

Methodology:

-

Cell Preparation: Pancreatic acinar cells were isolated from rat pancreas by collagenase digestion.

-

Cell Permeabilization: The isolated cells were permeabilized using a mild detergent (e.g., saponin) or by high-voltage discharge. This procedure creates pores in the plasma membrane, allowing the introduction of exogenous substances like Ins(1,4,5)P₃ into the cytosol while keeping intracellular organelles, such as the endoplasmic reticulum (ER), intact.

-

Preparation of a Non-Mitochondrial Ca²⁺ Store: The permeabilized cells were incubated in a medium containing ATP and a mitochondrial uncoupler (to prevent Ca²⁺ uptake by mitochondria). This allows the non-mitochondrial Ca²⁺ stores (primarily the ER) to actively accumulate Ca²⁺.

-

Measurement of Extracellular Ca²⁺: A Ca²⁺-sensitive electrode was used to monitor the free Ca²⁺ concentration in the incubation medium.

-

Stimulation with Ins(1,4,5)P₃: After the intracellular stores were loaded with Ca²⁺ and a stable baseline Ca²⁺ level was established in the medium, a specific concentration of purified Ins(1,4,5)P₃ was added.

-

Data Analysis: An increase in the extracellular Ca²⁺ concentration following the addition of Ins(1,4,5)P₃ indicated the release of Ca²⁺ from the intracellular stores. The magnitude and rate of this release were quantified.

Key Finding: The addition of micromolar concentrations of Ins(1,4,5)P₃ caused a rapid and significant release of Ca²⁺ from the non-mitochondrial intracellular store in the permeabilized pancreatic acinar cells.[2] This effect was specific to Ins(1,4,5)P₃, as other inositol phosphates had little to no effect.

Visualizing the Network: Signaling Pathways and Experimental Workflows

To better understand the intricate relationships within the inositol phosphate signaling network, we provide the following diagrams generated using the DOT language.

Caption: The canonical inositol phosphate signaling pathway.

Caption: Experimental workflow of the Streb et al. (1983) experiment.

The Future of Inositol Phosphate Research: New Frontiers and Therapeutic Opportunities

The field of inositol phosphate research continues to evolve, with new discoveries constantly reshaping our understanding of their roles in health and disease. Current research is focused on:

-

Deconvoluting the roles of specific inositol phosphate isomers: With a vast number of isomers, a key challenge is to assign specific functions to each molecule.

-

Understanding the regulation and function of inositol pyrophosphates: The discovery of these high-energy molecules has opened up new avenues of investigation into their roles in cellular bioenergetics and signaling.

-

Developing pharmacological tools: The creation of specific inhibitors and agonists for the enzymes involved in inositol phosphate metabolism is crucial for dissecting their pathways and for developing novel therapeutic strategies.

The intricate involvement of inositol phosphates in a wide range of cellular processes makes them attractive targets for drug development in areas such as cancer, metabolic disorders, and neurological diseases. As our knowledge of this complex signaling family deepens, so too will our ability to harness this knowledge for the betterment of human health.

This whitepaper provides a foundational understanding of the discovery and history of inositol phosphate research. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further exploration and innovation in this exciting and dynamic field.

References

- 1. Modeling analysis of inositol 1,4,5-trisphosphate receptor-mediated Ca2+ mobilization under the control of glucagon-like peptide-1 in mouse pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of inositol-1,4,5-trisphosphate on isolated subcellular fractions of rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inositol trisphosphate, a novel second messenger in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass measurement of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inositol pyrophosphates: why so many phosphates? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytase dose-dependent response of kidney inositol phosphate levels in poultry | PLOS One [journals.plos.org]

An In-depth Technical Guide to Inositol 1-Phosphate Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inositol 1-phosphate (Ins(1)P) is a pivotal intermediate in cellular signaling and metabolism. It serves as the precursor for the synthesis of free myo-inositol and is a key product of the phosphoinositide signaling cascade. The metabolism of Ins(1)P is tightly regulated by two principal enzymes: myo-inositol 1-phosphate synthase (MIPS), which catalyzes its de novo synthesis from glucose-6-phosphate, and inositol monophosphatase (IMPase), which dephosphorylates Ins(1)P to myo-inositol. Dysregulation of Ins(1)P metabolism is implicated in various pathological conditions, making the enzymes involved attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the core metabolic pathways, detailed experimental protocols for their study, and a summary of key quantitative data.

Core Metabolic Pathways of this compound

The cellular pool of this compound is maintained through a balance of its synthesis and degradation, which are integral parts of two interconnected pathways: the de novo synthesis pathway and the phosphoinositide signaling pathway.

De Novo Synthesis of Myo-Inositol 1-Phosphate

The de novo synthesis of myo-inositol is a critical process for maintaining cellular inositol levels, especially in tissues with high demand. This pathway begins with a substrate from glycolysis:

-

Glucose-6-phosphate to Myo-Inositol 1-Phosphate: The enzyme myo-inositol 1-phosphate synthase (MIPS) , also known as INO1, catalyzes the conversion of D-glucose-6-phosphate (G6P) to myo-inositol 1-phosphate (MIP).[1] This is the first and rate-limiting step in the de novo biosynthesis of inositol and its derivatives.[2][3] The reaction is complex, involving an intramolecular oxidation, cyclization, and reduction of the G6P substrate, utilizing NAD+ as a cofactor.[1]

Degradation of this compound and the Phosphoinositide Cycle

This compound is a key node in the phosphoinositide signaling cascade, a crucial pathway for transmitting extracellular signals into intracellular responses.

-

Phospholipase C (PLC) Activation: Upon stimulation of G-protein coupled receptors or tyrosine kinase receptors, phospholipase C (PLC) is activated.[4][5]

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[5][6]

-

IP3 Degradation: IP3 can be further phosphorylated to higher inositol phosphates or dephosphorylated. The degradation of IP3 eventually leads to the formation of inositol monophosphates, including this compound.[6][7]

-

Dephosphorylation to Myo-Inositol: Inositol monophosphatase (IMPase) is the enzyme responsible for the final step in this pathway, hydrolyzing inositol monophosphates to produce free myo-inositol and inorganic phosphate.[4][8] This recycling of inositol is essential for the resynthesis of PIP2, allowing the signaling cascade to continue.[6]

The mood-stabilizing drug lithium is a well-known inhibitor of IMPase.[8][9] By inhibiting this enzyme, lithium leads to an accumulation of this compound and a depletion of free inositol, which is thought to be a key mechanism of its therapeutic action in bipolar disorder.[10][11]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative parameters related to the enzymes involved in this compound metabolism.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Inhibitor(s) | Km Values | Ki Values |

| Myo-Inositol 1-Phosphate Synthase (MIPS) | D-Glucose-6-Phosphate | myo-Inositol 1-Phosphate, H₂O | NAD⁺ | |||

| Inositol Monophosphatase (IMPase) | myo-Inositol 1-Phosphate | myo-Inositol, Pi | Mg²⁺ | Li⁺ (uncompetitive), L-690,330 (competitive) | For Mg²⁺: 150 µM; For Zn²⁺ and Mn²⁺: 50 µM[12] | For Li⁺: ~1 mM[8][13] |

| Condition | Tissue/Cell Type | Analyte | Control Level (mmol/kg dry weight) | Level after LiCl Treatment (mmol/kg dry weight) | Reference |

| Chronic LiCl administration (3.6 mequiv./kg/day for 9 days) | Rat Cerebral Cortex | myo-Inositol 1-Phosphate | 0.24 +/- 0.02 | 4.43 +/- 0.52 | [10] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Metabolism Pathway

Caption: Overview of this compound Metabolism.

Experimental Workflow for IMPase Activity Assay

Caption: Workflow for a colorimetric IMPase activity assay.

Experimental Protocols

Inositol Monophosphatase (IMPase) Activity Assay (Colorimetric)

This protocol is adapted from methods for measuring phosphatase activity.[14][15]

Objective: To determine the enzymatic activity of IMPase by measuring the amount of inorganic phosphate released from the substrate, myo-inositol 1-phosphate.

Materials:

-

Purified recombinant IMPase or tissue homogenate

-

myo-Inositol 1-phosphate (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

-

Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in water

-

Solution B: 4.2% (w/v) Ammonium molybdate in 4 M HCl

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. Prepare fresh.

-

-

Phosphate Standard: Potassium phosphate (KH₂PO₄) solution of known concentration.

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve: Prepare serial dilutions of the phosphate standard in the assay buffer.

-

Set up the reaction: In a microplate well, add:

-

50 µL of Assay Buffer

-

10 µL of enzyme solution (diluted in assay buffer)

-

(For inhibitor studies) 10 µL of inhibitor solution (e.g., LiCl)

-

-

Pre-incubate: Incubate the plate at 37°C for 10 minutes.

-

Start the reaction: Add 30 µL of myo-inositol 1-phosphate solution to each well to initiate the reaction. The final volume is 100 µL.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Add 20 µL of 10% TCA to each well to terminate the reaction.

-

Centrifuge: Centrifuge the plate to pellet any precipitated protein.

-

Phosphate detection:

-

Transfer 80 µL of the supernatant from each well to a new microplate.

-

Add 100 µL of the Malachite Green Working Reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow color development.

-

-

Measure absorbance: Read the absorbance at approximately 620 nm using a microplate reader.

-

Calculate activity: Determine the amount of phosphate released using the standard curve and calculate the enzyme activity (e.g., in nmol/min/mg protein).

Measurement of this compound Accumulation in Cells

This protocol is based on the principle of using lithium chloride (LiCl) to inhibit IMPase, leading to the accumulation of inositol monophosphates, which can then be quantified.[16][17]

Objective: To measure the accumulation of this compound in cells following stimulation, as an indicator of phosphoinositide pathway activation.

Materials:

-

Cultured cells (e.g., CHO-K1 cells expressing a Gq-coupled receptor)

-

Cell culture medium

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Lithium chloride (LiCl) solution

-

Agonist for the receptor of interest

-

Extraction Solution: Perchloric acid or trichloroacetic acid

-

Neutralization Solution: Potassium carbonate (K₂CO₃)

-

Method for inositol phosphate detection (e.g., HPLC, mass spectrometry, or a commercial assay kit)

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.

-

Labeling (Optional, for radioactive detection): If using radiolabeling, incubate cells with [³H]myo-inositol for 24-48 hours to label the inositol phosphate pool.[16][18]

-

Pre-incubation with LiCl:

-

Wash the cells with Assay Buffer.

-

Add Assay Buffer containing LiCl (final concentration 10-20 mM) to each well.

-

Incubate for 15-30 minutes at 37°C.

-

-

Stimulation: Add the agonist to the wells and incubate for a specific time course (e.g., 0-60 minutes) at 37°C.

-

Extraction:

-

Aspirate the medium.

-

Add ice-cold Extraction Solution to each well to lyse the cells and precipitate proteins.

-

Incubate on ice for 20-30 minutes.

-

-

Neutralization and Separation:

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new tube and neutralize with the Neutralization Solution.

-

Centrifuge to remove the precipitate (KClO₄).

-

-

Quantification:

-

Analyze the supernatant to quantify the amount of this compound. This can be done using:

-

-

Data Analysis: Normalize the this compound levels to a control (e.g., unstimulated cells) or to the total protein concentration.

Conclusion

The metabolism of this compound is a fundamental cellular process with significant implications for signal transduction and cellular homeostasis. A thorough understanding of the enzymes involved, particularly MIPS and IMPase, and the pathways they regulate, is crucial for researchers in both basic science and drug development. The methodologies outlined in this guide provide a framework for investigating this important metabolic hub. Future research will likely focus on the intricate regulation of these pathways and the development of more specific therapeutic agents targeting the key enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. The Arabidopsis thaliana Myo-Inositol 1-Phosphate Synthase1 Gene Is Required for Myo-inositol Synthesis and Suppression of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A myo‐inositol‐1‐phosphate synthase gene, IbMIPS1, enhances salt and drought tolerance and stem nematode resistance in transgenic sweet potato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. researchgate.net [researchgate.net]

- 7. Pathway for inositol 1,3,4-trisphosphate and 1,4-bisphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of lithium on phosphoinositide metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical and kinetic mechanism of the inositol monophosphatase reaction and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that lithium alters phosphoinositide metabolism: chronic administration elevates primarily D-myo-inositol-1-phosphate in cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. Inositol monophosphatase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Assaying inositol and phosphoinositide phosphatase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sserc.org.uk [sserc.org.uk]

- 16. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. portlandpress.com [portlandpress.com]

The Central Role of Myo-Inositol-1-Phosphate Synthase in Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol-1-phosphate synthase (MIPS), also known as ISYNA1, is a crucial enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of myo-inositol, a carbocyclic sugar that is a fundamental component of various signaling molecules in eukaryotes. This technical guide provides an in-depth overview of the role of MIPS in biosynthesis, its regulation, and its potential as a therapeutic target.

The Myo-Inositol Biosynthesis Pathway

MIPS (EC 5.5.1.4) catalyzes the conversion of D-glucose-6-phosphate (G6P) to 1L-myo-inositol-1-phosphate (MIP). This reaction is a critical entry point for the synthesis of all inositol-containing compounds. Subsequently, myo-inositol-1-phosphatase (IMPase) dephosphorylates MIP to produce free myo-inositol.

Myo-inositol serves as a precursor for a vast array of downstream molecules, including:

-

Phosphatidylinositol (PI) and its phosphorylated derivatives (PIPs): These are essential components of cell membranes and act as second messengers in numerous signal transduction pathways, regulating processes like cell growth, proliferation, and apoptosis.

-

Inositol phosphates (IPs): A diverse group of signaling molecules involved in calcium mobilization, gene expression, and vesicular trafficking.

-

Glycosylphosphatidylinositol (GPI) anchors: These anchor proteins to the cell membrane.

The central role of MIPS in producing the precursor for these vital molecules underscores its importance in cellular physiology.

Quantitative Data: MIPS Enzyme Kinetics

The kinetic parameters of MIPS have been characterized in various organisms, highlighting species-specific differences in enzyme efficiency. A summary of these parameters is presented below.

| Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Arabidopsis thaliana (MIPS1) | D-Glucose-6-Phosphate | 0.38 ± 0.04 | 1.4 ± 0.1 | 1.3 | [1] |

| Arabidopsis thaliana (MIPS2) | D-Glucose-6-Phosphate | 0.52 ± 0.06 | 1.2 ± 0.1 | 1.1 | [1] |

| Arabidopsis thaliana (MIPS3) | D-Glucose-6-Phosphate | 0.45 ± 0.05 | 1.5 ± 0.1 | 1.4 | [1] |

| Saccharomyces cerevisiae | D-Glucose-6-Phosphate | ~1.3 | Not specified | Not specified | [2] |

| Homo sapiens | D-Glucose-6-Phosphate | ~0.7 | Not specified | Not specified |

Note: Data for Homo sapiens and Saccharomyces cerevisiae are estimates derived from multiple sources and may vary depending on the specific study and experimental conditions.

Signaling Pathways Involving MIPS Products

The myo-inositol produced via the MIPS-catalyzed pathway is a cornerstone of the phosphatidylinositol (PI) signaling pathway. This pathway is initiated by the phosphorylation of phosphatidylinositol, a membrane lipid, at various positions on the inositol ring, creating a family of phosphoinositides (PIPs). These PIPs act as docking sites for a multitude of signaling proteins and are substrates for enzymes that generate second messengers.

Caption: Phosphatidylinositol Signaling Pathway.

Experimental Protocols

MIPS Activity Assay

This protocol is adapted from established methods for determining MIPS enzyme activity by measuring the amount of inorganic phosphate released.

Materials:

-

Purified MIPS enzyme

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM KCl, 1 mM DTT

-

Substrate: 10 mM D-glucose-6-phosphate (G6P)

-

Cofactor: 2 mM NAD⁺

-

Stop Solution: 10% (w/v) Trichloroacetic acid (TCA)

-

Phosphate Detection Reagent (e.g., Ammonium Molybdate solution)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the purified MIPS enzyme.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the G6P substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the TCA stop solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new microplate.

-

Add the phosphate detection reagent to each well.

-

Incubate at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm for malachite green-based assays).

-

Calculate the amount of inorganic phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations.

MIPS Inhibition Assay

This protocol can be used to screen for and characterize inhibitors of MIPS activity.

Materials:

-

Same materials as the MIPS Activity Assay

-

Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the purified MIPS enzyme.

-

Add varying concentrations of the inhibitor compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the G6P substrate.

-

Follow steps 4-11 of the MIPS Activity Assay protocol.

-

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Analysis of MIPS Gene Expression by qPCR

This workflow outlines the key steps for quantifying the expression level of the MIPS gene (e.g., ISYNA1 in humans) in response to a specific treatment or condition.

References

The Central Role of Inositol 1-Phosphate and Its Progeny in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol phosphates are a diverse group of signaling molecules that regulate a vast array of cellular processes, from proliferation and differentiation to metabolic homeostasis. While inositol 1,4,5-trisphosphate (InsP3) is widely recognized for its role in intracellular calcium mobilization, a complex network of higher inositol phosphates (IPs) and inositol pyrophosphates (PP-IPs) extends the signaling potential of the inositol backbone. This technical guide delves into the core of this network, focusing on the synthesis of these higher-order molecules, with inositol 1-phosphate (IP1) and its derivatives serving as key precursors. We will explore the enzymatic machinery responsible for their creation, their quantitative presence within the cell, and their impact on critical signaling pathways, providing researchers and drug development professionals with a comprehensive understanding of this intricate signaling hub.

The Synthetic Cascade: From Inositol Phosphates to Pyrophosphates

The generation of higher inositol phosphates is a tightly regulated enzymatic cascade. The initial phosphorylation of myo-inositol can occur via two main routes. The first, a lipid-dependent pathway, is initiated by the phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), yielding InsP3 and diacylglycerol (DAG)[1]. The second, a lipid-independent pathway, involves the direct phosphorylation of inositol. While this compound is a direct product of this pathway, the majority of the flux towards higher IPs in mammalian cells is believed to proceed from InsP3.

A series of kinases meticulously add phosphate groups to the inositol ring, creating a diverse array of isomers with distinct biological activities. The subsequent addition of a pyrophosphate moiety, containing a high-energy phosphoanhydride bond, further expands the signaling repertoire.

Key Enzymes in the Synthesis of Higher Inositol Phosphates

The synthesis of higher inositol phosphates and pyrophosphates is orchestrated by three main families of kinases:

-

Inositol Polyphosphate Multikinase (IPMK): This versatile enzyme possesses broad substrate specificity, phosphorylating multiple inositol phosphates. It is a key player in the conversion of InsP3 to inositol pentakisphosphate (InsP5)[2][3].

-

Inositol Hexakisphosphate Kinases (IP6Ks): These enzymes are responsible for the synthesis of inositol pyrophosphates, primarily by phosphorylating inositol hexakisphosphate (InsP6) to form inositol heptakisphosphate (IP7)[4][5].

-

Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks): This class of enzymes also generates inositol pyrophosphates, acting on both InsP6 and 5-IP7 to produce 1-IP7 and inositol octakisphosphate (IP8), respectively[6][7].

The intricate balance between the activities of these kinases and various inositol polyphosphate phosphatases, which remove phosphate groups, determines the cellular concentration and signaling output of each inositol phosphate species.

Quantitative Landscape of Inositol Phosphates

The cellular concentrations of inositol phosphates are dynamically regulated and vary between different cell types and in response to stimuli. Understanding these quantitative differences is crucial for elucidating their physiological roles.

Cellular Concentrations of Inositol Phosphates

| Inositol Phosphate Species | Cell/Tissue Type | Basal Concentration (µM) | Stimulated Concentration (µM) | Citation(s) |

| myo-Inositol | HeLa, HEK293T, HCT116 | ~35-60 nmol/mg protein | - | [8] |

| MDA-MB-231 | ~673 nmol/mg protein | - | [8] | |

| HepG2 | ~8 nmol/mg protein | - | [8] | |

| Ins(1,4,5)P3 | Xenopus oocytes | 0.04 | 0.65 - 1.8 | [9] |

| HL60 cells | ~1-10 | Unchanged | [10] | |

| InsP4 (total) | Mammalian cells (typical) | 3 - 4 | - | [11] |

| Ins(3,4,5,6)P4 | Epithelial cells, neurons | 1 - 10 | - | [11] |

| InsP5 | NIH3T3 cells | - | Increased with PDGF | [12] |

| F9, HEK293 cells | - | Increased with Wnt3a | [12] | |

| InsP6 | Mammalian tissues | 10 - 60 | - | [12][13] |

| HeLa cells | ~2 nmol/dish | - | [13] | |

| IP7 (5-IP7) | Mammalian tissues | 1 - 5 | Increased with IGF-1 | [4][6][12] |

| Ovarian cancer cells | - | ~4-fold increase with cisplatin/staurosporine | [6] | |

| IP8 | Mammalian cells | <10-20% of 5-IP7 | 10-25 fold increase with osmotic stress/heat shock | [4][12] |

Enzyme Kinetics of Key Inositol Phosphate Kinases

The kinetic parameters of the enzymes involved in the synthesis of higher inositol phosphates provide insight into their substrate preferences and catalytic efficiencies.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Citation(s) |

| Human IPMK | Ins(1,3,4,6)P4 | 0.222 | 42 | - | - | [14] |

| Human IP6K1 | ATP | 382 | 1116 | - | - | [15] |

| Human PPIP5K2 | ATP | 20 - 40 | - | - | - | [15][16] |

| Arabidopsis IPK1 | Ins(1,3,4,5,6)P5 | 22 (at 0.4 mM ATP) | 35 | - | - | [17] |

Signaling Pathways Regulated by Higher Inositol Phosphates

Higher inositol phosphates and pyrophosphates are emerging as critical regulators of key signaling pathways that control cell growth, metabolism, and survival.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Inositol pyrophosphates, particularly IP7, have been shown to act as physiological inhibitors of Akt signaling. This inhibition occurs through the prevention of PDK1-mediated phosphorylation of Akt. Consequently, in cells or tissues with reduced IP6K1 activity and lower IP7 levels, Akt signaling is enhanced, leading to increased insulin sensitivity.

Figure 1: Regulation of Akt signaling by IP7.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Inositol phosphates, including IP3, IP4, IP5, and IP6, have been shown to enhance the kinase activity of mTOR and mTOR Complex 1 (mTORC1) in vitro. These molecules appear to stabilize the active conformation of the kinase, leading to increased phosphorylation of its substrates.

References

- 1. Phospholipase C - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Inositol Polyphosphate Multikinase Signaling: Multifaceted Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inositol Hexakisphosphate Kinase 1 (IP6K1) Regulates Inositol Synthesis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. uniprot.org [uniprot.org]

- 8. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The physiologic concentration of inositol 1,4,5-trisphosphate in the oocytes of Xenopus laevis [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Do mammals make all their own inositol hexakisphosphate? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inositol pyrophosphates: why so many phosphates? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The kinetic properties of a human PPIP5K reveal that its kinase activities are protected against the consequences of a deteriorating cellular bioenergetic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The kinetic properties of a human PPIP5K reveal that its kinase activities are protected against the consequences of a deteriorating cellular bioenergetic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

Inositol 1-Phosphate (IP1): A Technical Guide to Cellular Localization, Concentration, and Analysis

Introduction: Inositol 1-phosphate (IP1) is a key intracellular signaling molecule and a central metabolite in the phosphoinositide signaling cascade. Generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), its accumulation serves as a robust indicator of the activity of Gq-coupled G protein-coupled receptors (GPCRs) and other receptors that activate phospholipase C (PLC). The concentration of IP1 is tightly regulated, and its measurement provides a direct and reliable method for assessing receptor activation in both fundamental research and high-throughput drug screening. This technical guide provides an in-depth overview of the cellular localization and concentration of IP1, details common experimental protocols for its quantification, and illustrates its position in the broader signaling pathway.

The Phosphoinositide Signaling Pathway and IP1 Generation

The production of this compound is a downstream consequence of the activation of phospholipase C (PLC). This process begins when an extracellular ligand (e.g., a hormone, neurotransmitter) binds to a Gq-coupled GPCR or a receptor tyrosine kinase (RTK). This activation stimulates PLC, which then hydrolyzes PIP2, a minor phospholipid component of the plasma membrane. This hydrolysis event releases two potent second messengers: diacylglycerol (DAG), which remains in the membrane, and inositol 1,4,5-trisphosphate (IP3), which diffuses into the cytosol.[1][2]

IP3 acts on specific receptors on the endoplasmic reticulum to trigger the release of stored calcium ions (Ca2+) into the cytoplasm.[3] To terminate the signal, IP3 is rapidly metabolized through a series of dephosphorylation steps. It is sequentially converted to inositol 1,4-bisphosphate (IP2), then to this compound (IP1), and finally to free myo-inositol, which can be recycled back into the membrane to regenerate phosphoinositides.[3]

Because IP3 and IP2 have very short half-lives, measuring their accumulation is challenging. IP1, however, is a more stable downstream metabolite. Its degradation by the enzyme myo-inositol monophosphatase (IMpase) is the rate-limiting step in the pathway and is notably inhibited by lithium chloride (LiCl).[3] This inhibition leads to a significant and easily measurable accumulation of IP1 upon receptor stimulation, making it an excellent proxy for the initial signaling event.

Cellular Localization of this compound

The cellular location of IP1 is dictated by the subcellular distribution of the enzymes responsible for its synthesis and degradation.

-

Generation in the Cytosol: IP1 is generated from the dephosphorylation of water-soluble precursors, IP3 and IP2. The enzymes responsible for these dephosphorylation steps, including inositol polyphosphate 5-phosphatase and inositol 1,4-bisphosphate 1-phosphatase, are primarily located in the cytosol.[4]

-

Degradation in the Cytosol: The final enzyme in the cascade, myo-inositol monophosphatase (IMpase), which dephosphorylates IP1 to free inositol, is also a cytosolic enzyme.[3]

Given that both the synthesis from its immediate precursors and its subsequent degradation occur in the cytoplasm, This compound is predominantly a cytosolic molecule . While the initial signaling event (PIP2 hydrolysis) is tethered to the plasma membrane, the resulting soluble inositol phosphates, including IP1, diffuse throughout the cytoplasm where they are metabolized.[5][6]

Cellular and Tissue Concentrations of this compound

The concentration of IP1 in cells is generally low under basal conditions but increases significantly upon receptor stimulation. The use of lithium to block its degradation has been a critical tool for amplifying this signal for measurement purposes. The brain, with its high density of neurotransmitter receptors coupled to the phosphoinositide pathway, exhibits particularly dynamic changes in IP1 levels.[7][8]

Below is a summary of reported IP1 concentrations in different biological contexts.

| Tissue / Cell Type | Species | Condition | IP1 Concentration (nmol/g wet weight) | Reference |

| Cerebral Cortex | Rat (Sprague Dawley) | Control (unstimulated) | ~0.07 | [9] |

| Cerebral Cortex | Rat (Sprague Dawley) | LiCl (5 mEq/kg) | ~0.52 | [9] |

| Hippocampus | Rat (Sprague Dawley) | Control (unstimulated) | ~0.06 | [9] |

| Hippocampus | Rat (Sprague Dawley) | LiCl (5 mEq/kg) | ~0.30 | [9] |

| Caudate-Putamen | Rat (Sprague Dawley) | Control (unstimulated) | ~0.05 | [9] |

| Caudate-Putamen | Rat (Sprague Dawley) | LiCl (5 mEq/kg) | ~0.15 | [9] |

| Brain | Mouse | Control (unstimulated) | Not specified (baseline) | [7] |

| Brain | Mouse | LiCl (10 mmol/kg) | ~20-fold increase over baseline | [7] |

| Brain | Mouse | LiCl + Pilocarpine (cholinergic agonist) | ~35-fold increase over baseline | [7] |

Note: Concentrations can vary significantly based on the specific cell type, stimulus, and analytical method used.

In the cerebral cortex of rats treated with lithium, the concentration of the Ins(1)P isomer is approximately 10-fold greater than that of the Ins(4)P isomer, highlighting that the majority of the accumulated signal originates from the canonical PLC-mediated pathway.[10]

Experimental Methodologies for IP1 Quantification

Several methods have been developed to quantify IP1 levels, ranging from classic chromatographic techniques to modern high-throughput assays. A foundational and highly specific method involves radiolabeling of cells followed by High-Performance Liquid Chromatography (HPLC).

This method relies on the metabolic incorporation of radiolabeled inositol into the phosphoinositide pool. Following cell stimulation, soluble inositol phosphates are extracted and separated by anion-exchange HPLC, and the radioactivity corresponding to the IP1 peak is quantified.

Principle: Cells are incubated with [³H]myo-inositol, which is incorporated into phosphatidylinositol (PI) and subsequently phosphorylated to form PIP and PIP2. Upon receptor stimulation, PLC hydrolyzes [³H]PIP2, generating radiolabeled IP3. This is then metabolized to [³H]IP2 and finally to [³H]IP1. In the presence of LiCl, [³H]IP1 accumulates. The extracted inositol phosphates are separated based on their charge using an anion-exchange HPLC column, and the amount of radioactivity in the eluted fractions is measured.[1]

Experimental Workflow:

Detailed Steps:

-

Cell Culture and Labeling:

-

Plate cells (e.g., Jurkat T cells, CHO cells expressing a target receptor) at an appropriate density.[1]

-

For suspension cells like Jurkat, wash with inositol-free medium. Resuspend cells in inositol-free medium supplemented with serum.[1]

-

Add myo-[³H]inositol to a final activity of 20–40 µCi/mL.[1]

-

Incubate the cells for at least 20 hours (up to 72 hours, monitoring viability) to ensure sufficient incorporation of the radiolabel into the phosphoinositide pool.[1]

-

-

Cell Stimulation:

-

After the labeling period, harvest and wash the cells to remove unincorporated radiolabel.

-

Resuspend the cells in a physiological buffer (e.g., Krebs-Ringer-HEPES) containing LiCl (typically 10-20 mM). The LiCl is added to inhibit IMpase and allow IP1 to accumulate.

-

Aliquot the cell suspension and add the agonist of interest at the desired concentration. Include a vehicle-only control for baseline measurement.

-

Incubate for a defined period (e.g., 5 to 60 minutes) at 37°C. The optimal time will depend on the receptor and cell type.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold perchloric acid (PCA) to a final concentration of ~3-5% (v/v) to lyse the cells and precipitate proteins and lipids.[1]

-

Place the samples on ice for 20-30 minutes.

-

Centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.

-

Carefully collect the supernatant. Neutralize it by adding a suitable buffer, such as potassium carbonate, which also precipitates the perchlorate.

-

Centrifuge again to remove the potassium perchlorate precipitate and collect the final supernatant for analysis.

-

-

HPLC Analysis:

-

Use a High-Performance Liquid Chromatography (HPLC) system equipped with a strong anion-exchange (SAX) column (e.g., Whatman Partisphere SAX).[1]

-

Separate the inositol phosphates using a gradient of a high-salt buffer, such as ammonium phosphate, adjusted to a specific pH (e.g., pH 3.7). The negatively charged phosphate groups interact with the column, and molecules with more phosphate groups (like IP3) are retained longer than those with fewer (like IP1).

-

Elute the sample with an increasing salt gradient to sequentially release Glycerophosphoinositol (GPI), IP1, IP2, and IP3.

-

-

Detection and Quantification:

-

The HPLC eluate is mixed in-line with a liquid scintillation cocktail and passed through a radioactivity flow detector.

-

The detector measures the counts per minute (CPM) in real-time, generating a chromatogram with distinct peaks corresponding to the different inositol phosphate species.

-

The area under the [³H]IP1 peak is integrated to quantify the amount of IP1 produced in response to stimulation. The results are typically expressed as total CPM in the IP1 peak or as a fold-change over the basal (unstimulated) condition.

-

References

- 1. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Subcellular localization of the enzymes that dephosphorylate myo-inositol polyphosphates in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of lithium-induced changes in mouse inositol(1)phosphate levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Changes in cerebral inositol-1-phosphate concentrations in LiCl-treated rats: regional and strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that this compound in brain of lithium-treated rats results mainly from phosphatidylinositol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Inositol 1-Phosphate in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inositol 1-phosphate (IP1) is a critical node in the phosphoinositide signaling pathway, a ubiquitous second messenger system integral to neuronal function. Dysregulation of this pathway has been increasingly implicated in the pathophysiology of a range of neurological and psychiatric disorders, including Alzheimer's disease, Huntington's disease, and bipolar disorder. As a stable downstream metabolite of inositol 1,4,5-trisphosphate (IP3), IP1 serves as a reliable indicator of Gq-coupled G protein-coupled receptor (GPCR) activation. This technical guide provides an in-depth overview of the role of IP1 in these disorders, presenting quantitative data, detailed experimental protocols for its measurement, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the inositol phosphate pathway.

The Inositol Phosphate Signaling Pathway and IP1